molecular formula C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B042007 2-Ethylhexan-1-ol CAS No. 104-76-7

2-Ethylhexan-1-ol

Cat. No.: B042007
CAS No.: 104-76-7
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-UHFFFAOYSA-N
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Description

2-Ethylhexanol is an organic compound with the chemical formula C8H18O. It is a branched, eight-carbon chiral alcohol that appears as a colorless liquid. This compound is poorly soluble in water but highly soluble in most organic solvents. It is produced on a large scale for use in numerous applications such as solvents, flavors, fragrances, and especially as a precursor for the production of other chemicals like emollients and plasticizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanol is primarily synthesized through the aldol condensation of n-butyraldehyde, followed by hydrogenation. The process involves several steps:

Industrial Production Methods: The industrial production of 2-ethylhexanol involves the integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation over a bifunctional catalyst. This method enhances the competitiveness of aldol condensation versus hydrogenation of n-butanal and improves the selectivity of 2-ethylhexanol .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanol undergoes various chemical reactions typical of primary alcohols, including:

Common Reagents and Conditions:

    Oxidizing Agents: Convert 2-ethylhexanol to aldehydes or ketones.

    Reducing Agents: Convert it to hydrocarbons.

    Acids: Form esters in esterification reactions.

Major Products:

Scientific Research Applications

Chemical Properties and Production

2-Ethylhexan-1-ol is a branched-chain fatty alcohol with the chemical formula C8_8H18_{18}O. It is primarily produced through the hydrogenation of 2-ethylhexanal, with an annual production exceeding 2 million tons globally . The branching structure of 2-EH inhibits crystallization, making it suitable for various applications, especially as a plasticizer and lubricant .

Industrial Applications

1. Plasticizers

One of the major applications of 2-EH is in the production of ester plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), which is commonly used in polyvinyl chloride (PVC) products. The presence of 2-EH in these esters helps reduce viscosity and lower freezing points, enhancing their performance in flexible plastics .

2. Solvents and Coatings

2-EH serves as a low-volatility solvent in various industrial applications. It is also utilized in coatings, adhesives, and sealants due to its ability to improve the properties of these materials . The nitrate ester of 2-EH is specifically used as a cetane improver in diesel fuel formulations .

3. Biocatalysis in Pharmaceuticals

In the pharmaceutical industry, (S)-2-ethylhexan-1-ol is recognized as a valuable building block for synthesizing various drug compounds. Biocatalytic processes utilizing enzymes have been developed to produce this compound efficiently, highlighting its significance in drug discovery and development .

Table 1: Summary of Applications of this compound

Application AreaSpecific UsesKey Benefits
Plasticizers DEHP for PVC productsReduces viscosity; enhances flexibility
Solvents Low-volatility solventsImproves solubility and processing
Coatings Epoxy reactive diluentsEnhances adhesion and durability
Pharmaceuticals Building block for drug synthesisFacilitates efficient biocatalytic processes
Flavors/Fragrances Used in food and cosmetic productsProvides desirable scent and flavor profiles

Case Study: Toxicological Assessment

A comprehensive review highlighted the toxicological profile of 2-EH, indicating low toxicity levels with an LD50 ranging from 2 to 3 g/kg in animal models. Long-term studies have established acceptable daily intake levels for humans, emphasizing its safety when used appropriately . Despite its low toxicity, concerns about indoor air quality have been raised due to its potential respiratory irritant effects when released from PVC products .

Mechanism of Action

The mechanism by which 2-ethylhexanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to damage the integrity of fungal cell walls and membranes, leading to a decrease in ergosterol content and an increase in reactive oxygen species (ROS). This results in apoptosis-like cell death in fungal cells .

Comparison with Similar Compounds

2-Ethylhexanol can be compared with other similar compounds such as:

  • 2-Methylhexane
  • 3-Methylhexane
  • 2-Methylheptane
  • 3-Methylheptane

Uniqueness: 2-Ethylhexanol is unique due to its branched structure, which inhibits crystallization and enhances its application in the production of plasticizers and lubricants. Its low volatility and high boiling point make it suitable for high-temperature applications .

Biological Activity

2-Ethylhexan-1-ol (2-EH) is a branched-chain alcohol widely used in industrial applications, particularly as a solvent and as a precursor for the synthesis of plasticizers. This article explores its biological activity, including its toxicity, metabolic pathways, and potential health effects based on various studies.

Overview of this compound

This compound is a colorless liquid with a characteristic odor. It is primarily produced through the hydrogenation of 2-ethyl-3-propylacrolein and is utilized in the production of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer in polyvinyl chloride (PVC) products.

Acute and Chronic Toxicity

Studies have shown that 2-EH may cause mucous membrane irritation upon inhalation, affecting the eyes, nose, and throat. In experimental animal studies, it has been reported that exposure to high concentrations can lead to significant liver effects, including increased liver weight and peroxisome proliferation, particularly at doses above 702 mg/kg .

Table 1: Summary of Toxicity Studies on this compound

Study ReferenceAnimal ModelDose (mg/kg)Observed Effects
Lake et al. (1975)Rat1350Increased liver weights and peroxisomes
Ganning et al. (1982)Rat1000No significant effects on peroxisome enzymes
Moody & Reddy (1978)Rat1000Decreased serum lipids, increased liver weights
Hardin et al. (1987)Mouse1525Maternal toxicity and neonatal death

The no-observed-effect level (NOEL) for chronic exposure was determined to be 50 mg/kg body weight per day , leading to an acceptable daily intake (ADI) established at 0–0.5 mg/kg for humans .

Carcinogenicity

The U.S. Environmental Protection Agency (EPA) evaluated the carcinogenic potential of 2-EH and concluded that it is not carcinogenic in rodent models . Long-term studies indicated no significant tumorigenic effects when administered at varying doses.

Metabolic Pathways

Upon absorption, 2-EH undergoes rapid metabolism primarily through alcohol dehydrogenase (ADH), converting it into 2-ethylhexanal , which is further oxidized to 2-ethylhexanoic acid (2EHA). This metabolite is predominantly excreted as glucuronide conjugates in urine .

Table 2: Metabolic Pathway of this compound

MetaboliteEnzyme InvolvedExcretion Route
2-EthylhexanalAlcohol DehydrogenaseUrine
2-Ethylhexanoic AcidAldehyde DehydrogenaseUrine

Case Study: Indoor Air Pollutant

A comprehensive review highlighted that indoor exposure to 2-EH can lead to health issues such as olfactory irritation and eye discomfort among human volunteers. The compound is often released from the degradation of plasticizers in building materials, indicating its relevance as an indoor air pollutant .

Developmental Toxicity

Research has indicated potential developmental toxicity when pregnant animals are exposed to high doses of 2-EH. For instance, maternal lethality was observed at doses exceeding 800 mg/kg , with subsequent neonatal mortality noted .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Ethylhexan-1-ol in laboratory settings?

  • Methodology :

  • Synthesis : The compound is typically synthesized via aldol condensation of butyraldehyde, followed by hydrogenation of the resulting aldehyde. Ensure reproducibility by documenting catalyst type (e.g., Raney nickel), reaction temperature (80–120°C), and hydrogen pressure (1–5 bar) .
  • Characterization : Use nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) quantifies purity (>98% by area normalization). Hydroxyl value titration (ASTM E222 method) validates alcohol functionality .
  • Purity Assessment : Report retention time consistency against reference standards and residual solvent analysis (e.g., hexane) via headspace GC .

Q. How should researchers handle this compound safely given its toxicological profile?

  • Methodology :

  • Acute Toxicity : Follow OECD Guidelines 402 (skin irritation) and 404 (eye irritation). For oral exposure (rat LD50: 3,730 mg/kg), use fume hoods and personal protective equipment (PPE) during handling .
  • Storage : Store in amber glass containers at 15–25°C, away from oxidizers. Monitor vapor accumulation using portable detectors due to respiratory irritation risks .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key Properties :

  • Boiling point: 184.7°C (ideal for high-temperature reactions).
  • Density: 0.8328 g/cm³ (affects solvent layering in biphasic systems).
  • LogP: ~2.7 (predicts partitioning in lipid membranes) .
    • Applications : Use as a solvent for hydrophobic reactions (e.g., esterifications) or antifoaming agent in fermentation studies. Pre-saturate with inert gas to prevent oxidation .

Advanced Research Questions

Q. How can conflicting data on this compound’s biodegradability and aquatic toxicity be resolved?

  • Methodology :

  • Contradiction Analysis : Compare OECD 301C (readily biodegradable) with acute toxicity data (e.g., Daphnia magna EC50: 39 mg/L) . Conduct microcosm studies to assess biodegradation kinetics under varying pH/temperature conditions.
  • Statistical Validation : Apply ANOVA to test discrepancies between batch biodegradation tests and ecotoxicity assays. Use species sensitivity distribution (SSD) models to refine risk thresholds .

Q. What advanced techniques optimize the synthesis of this compound derivatives for specialized applications?

  • Methodology :

  • Derivatization : For ethers (e.g., 2-(2-Ethylhexyloxy)ethanol), employ Williamson synthesis with sodium hydride. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Catalytic Optimization : Screen heterogeneous catalysts (e.g., zeolites) for improved yield in esterification. Use design of experiments (DoE) to balance reaction time and temperature .

Q. How do researchers design exposure scenarios for this compound under REACH compliance?

  • Methodology :

  • Risk Assessment : Define operational conditions (e.g., lab-scale use, ventilation rates) using ECHA’s Chesar tool. Calculate derived no-effect levels (DNELs) based on inhalation toxicity (NOEC: 14 mg/L for fish) .
  • Mitigation Strategies : Implement closed-system processing and waste neutralization (e.g., activated carbon adsorption) to minimize environmental release .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology :

  • Impurity Profiling : Use high-resolution liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to separate isomers (e.g., 2-Ethylhexanoic acid).
  • Limit of Detection (LOD) : Validate methods via spike-recovery experiments (80–120% recovery range) for trace aldehydes (<0.1% w/w) .

Properties

IUPAC Name

2-ethylhexan-1-ol
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InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3
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InChI Key

YIWUKEYIRIRTPP-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CO
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Molecular Formula

C8H18O, Array
Record name 2-ETHYL HEXANOL
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Related CAS

1070-10-6 (titanium(4+) salt)
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DSSTOX Substance ID

DTXSID5020605
Record name 2-Ethyl-1-hexanol
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Molecular Weight

130.23 g/mol
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Physical Description

2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor.
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Record name 1-Hexanol, 2-ethyl-
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Boiling Point

363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F
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Flash Point

178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor)
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Density

0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834
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Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49
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Vapor Pressure

0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg
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Color/Form

Colorless liquid

CAS No.

104-76-7
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Melting Point

-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F
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Synthesis routes and methods I

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Subsequently, there were introduced into a four neck flask of the same type as used above 120 g of the aromatic polymer obtained above, 100 g of methylisobutyl ketone, 200 g of toluene, and 0.04 g of 2-ethylhexanol-modified chloroplatinic acid, followed by azeotropic dehydration for 1 hour. Thereafter, 80 g of organopolysiloxanes indicated in Table 1 were, respectively, dropped at a refluxing temperature in 30 minutes and agitated for reaction at the same temperature for 4 hours. The resulting product was washed with water and the solvent was distilled off under reduced pressure to obtain reaction products (copolymers I, II, and III).
[Compound]
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.
[Compound]
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
26.35 g
Type
solvent
Reaction Step One
Quantity
231.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

250.4 g of sodium decanolate (sodium salt of decanol) and 27.7 g of 1-decanol are treated at 200° C. with 113 g of tetraethylene glycol monobutyl ether. A clear solution has formed within 10 minutes. 142 g of high-naphthene neutral oil is added at 140° C., and the mixture is cooled to room temperature with stirring. The mixture which can be poured easily at 25° C. has the composition:
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:
[Compound]
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethylhexan-1-ol
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol

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